1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
1-(3-methylsulfanylpropyl)imidazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-11-6-2-4-10-5-3-9-7(10)8/h3,5H,2,4,6H2,1H3,(H2,8,9) |
InChI Key |
ZIZCNSGPMGKQRT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCN1C=CN=C1N |
Origin of Product |
United States |
Biological Activity
1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves standard organic synthesis techniques, typically starting from imidazole derivatives. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against resistant bacterial strains. A study highlighted that certain imidazole derivatives could restore the antibacterial activity of oxacillin against Methicillin-resistant Staphylococcus aureus (MRSA) by reducing the Minimum Inhibitory Concentration (MIC) significantly .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | MIC Reduction (fold) |
|---|---|---|
| This compound | MRSA | 16 |
| Anthracene-morpholine derivative | MRSA | 32 |
| Naphthyl-methylpiperazine derivative | E. aerogenes | 37 |
Antiparasitic Activity
The compound also displays potential antiparasitic activity. Research into related imidazole-based compounds has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated significant growth inhibition with selectivity indices indicating low toxicity to mammalian cells .
Table 2: Antiparasitic Activity Against T. cruzi
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| 3-Nitro-1H-1,2,4-triazole derivative | 40 | 1320 |
| Benznidazole | 1200 | Reference |
Antiviral Activity
In addition to antibacterial and antiparasitic properties, there is evidence suggesting that imidazole derivatives can exhibit antiviral activity. A related study reported that certain compounds could inhibit viral replication in cell cultures, showing efficacy against various viruses including Influenza A .
Table 3: Antiviral Efficacy of Imidazole Derivatives
| Compound | Virus Type | EC50 (μM) |
|---|---|---|
| N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide | Influenza A H3N2 | 20-40 |
The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets. For instance, studies suggest that imidazole derivatives can bind to bacterial proteins, enhancing the binding affinity of antibiotics or disrupting essential cellular processes in pathogens .
Case Studies
Several case studies have documented the successful application of imidazole derivatives in clinical settings:
- Antimicrobial Resistance : Clinical trials have shown that certain imidazole compounds can effectively treat infections caused by drug-resistant bacteria.
- Chagas Disease Treatment : In animal models, imidazole derivatives demonstrated significant reductions in parasitemia levels when administered during acute infections.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Compound C19 (1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide)
- Substituent : 3-Methoxyphenyl group at N1.
- This may limit blood-brain barrier penetration but improve aqueous solubility .
- Molecular Weight : ~265.2 g/mol (calculated).
Compound C20 (1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine)
- Substituent : 4-Methoxyphenyl group at N1.
- Key Differences : The para-methoxy substitution on the phenyl ring may enhance π-π stacking interactions in receptor binding compared to aliphatic chains like methylsulfanylpropyl .
Table 1: Structural and Physicochemical Comparison
Analogues with Aliphatic Substituents
1-Isopropyl-1H-imidazol-2-ylmethylamine (Imazapic)
- Substituent : Isopropyl group at N1.
- The carboxylic acid group in Imazapic enhances solubility but limits cell permeability .
Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine
- Substituent : Methyl and 2-methylimidazole groups.
- Key Differences : The additional methyl group on the imidazole ring (C2) alters electronic properties, reducing the basicity of the C2 amine compared to the target compound .
Sulfur-Containing Analogues
1-[1-Carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate
- Substituent : Carboxy and methylsulfanyl groups.
- Key Differences : The carboxylic acid increases hydrophilicity, making this compound more water-soluble but less likely to penetrate lipid membranes than the target amine derivative .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing precursors (e.g., 1H-imidazol-2-amine derivatives and methylsulfanylpropyl halides) in ethanol under controlled conditions. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but ethanol is preferred for ease of purification .
- Temperature and time : Reflux (70–80°C) for 6–12 hours, monitored by TLC to ensure completion .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and purity. Aromatic protons in imidazole rings appear at δ 6.5–7.5 ppm, while methylsulfanyl protons resonate at δ 2.1–2.5 ppm .
- IR : Stretching vibrations for NH (3200–3400 cm) and C-S (600–700 cm) validate functional groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX (SHELXL for refinement) resolves 3D structure. Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize crystal packing . Visualization tools like ORTEP-3 generate publication-quality molecular diagrams .
Advanced: How can researchers resolve contradictions in crystallographic refinement data for this compound?
Answer:
Discrepancies in hydrogen atom positioning or thermal parameters can arise due to disordered solvent or dynamic effects. Strategies include:
- Restrained refinement : Apply distance restraints (e.g., d(N–H) = 0.90 Å) to NH groups, as implemented in SHELXL .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .
- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .
Advanced: What computational strategies are effective in predicting biological interactions of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes with sulfur-binding pockets). Virtual screening pipelines (as in ) prioritize high-affinity analogs .
- Molecular dynamics (MD) : Simulate ligand-receptor stability (20–100 ns trajectories) in explicit solvent (e.g., TIP3P water) using GROMACS .
- QSAR modeling : Corrogate substituent effects (e.g., methylsulfanyl chain length) with bioactivity data from analogs (e.g., imidazole-based inhibitors in ) .
Advanced: How should researchers address discrepancies in structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
Contradictions often arise from stereochemical or electronic factors:
- Crystallographic validation : Resolve ambiguous regiochemistry (e.g., imidazole vs. pyrazole substitution) via SCXRD .
- Electrostatic potential maps : Compare charge distributions (e.g., at the NH group) using Gaussian09 to explain variations in binding affinity .
- Meta-analysis : Aggregate SAR data from homologs (e.g., 1-aryl-imidazol-2-amine derivatives in ) to identify conserved pharmacophores .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers, away from oxidizers (e.g., peroxides), at 2–8°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
